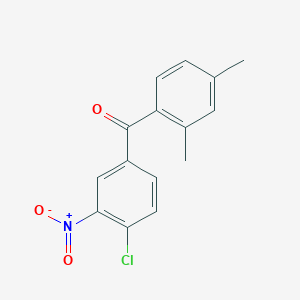
(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone, commonly known as CNM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CNM belongs to the family of nitroaromatic compounds and is known for its high reactivity and stability.
作用機序
The mechanism of action of CNM is not fully understood, but it is believed to involve the formation of reactive intermediates through the reduction of the nitro group. These intermediates can then react with cellular components, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CNM has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of protein synthesis, and the modulation of cellular signaling pathways. Moreover, CNM has been found to exhibit cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of novel antitumor agents.
実験室実験の利点と制限
CNM has several advantages as a research tool, including its high stability, reactivity, and versatility. Moreover, CNM can be easily synthesized in the laboratory using readily available starting materials. However, CNM also has some limitations, including its potential toxicity and the need for proper handling and disposal procedures.
将来の方向性
Several future directions can be pursued in the research of CNM. One potential direction is the development of novel synthetic methods for CNM that can improve its yield and purity. Another direction is the exploration of the potential applications of CNM in the development of new drugs and therapeutic agents. Moreover, further studies are needed to elucidate the mechanism of action of CNM and its potential toxicity in biological systems.
Conclusion:
In conclusion, CNM is a synthetic compound that has shown potential as a research tool in several scientific fields. CNM can be easily synthesized in the laboratory and has several advantages as a research tool, including its high stability, reactivity, and versatility. However, further studies are needed to fully understand the mechanism of action of CNM and its potential applications in the development of new drugs and therapeutic agents.
合成法
CNM can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrophenol with 2,4-dimethylbenzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reduction reaction to yield CNM. The synthesis method of CNM has been well-established, and several modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
CNM has shown potential as a research tool in several scientific fields, including medicinal chemistry, biochemistry, and pharmacology. CNM has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antibacterial agents, and anti-inflammatory agents. Moreover, CNM has been used as a fluorescent probe to detect the presence of reactive oxygen species in biological systems.
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFACJFNJNTGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)


![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
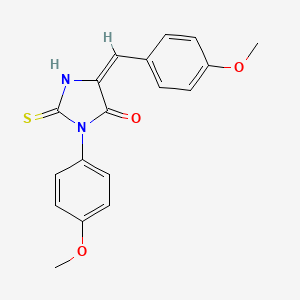
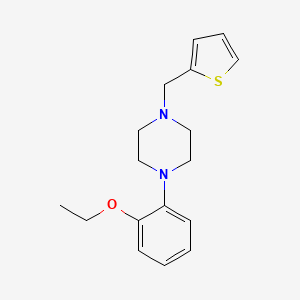
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
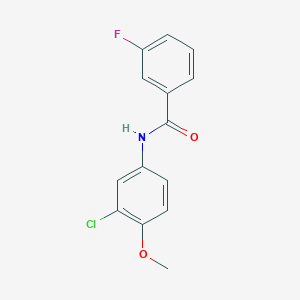
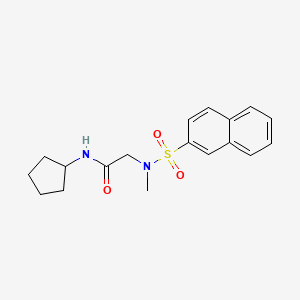
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)